(1S)-(-)-Camphanic acid amide (1S)-(-)-Camphanic acid amide
Brand Name: Vulcanchem
CAS No.: 54200-37-2
VCID: VC3963093
InChI: InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1
SMILES: CC1(C2(CCC1(OC2=O)C(=O)N)C)C
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol

(1S)-(-)-Camphanic acid amide

CAS No.: 54200-37-2

Cat. No.: VC3963093

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

(1S)-(-)-Camphanic acid amide - 54200-37-2

Specification

CAS No. 54200-37-2
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
IUPAC Name (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Standard InChI InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1
Standard InChI Key GBVNYFRWPFCGSF-VHSXEESVSA-N
Isomeric SMILES C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)N
SMILES CC1(C2(CCC1(OC2=O)C(=O)N)C)C
Canonical SMILES CC1(C2(CCC1(OC2=O)C(=O)N)C)C

Introduction

Chemical Identity and Structural Characteristics

(1S)-(-)-Camphanic acid amide, systematically named (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, belongs to the class of bicyclic terpene derivatives. Its molecular framework consists of a fused bicyclo[2.2.1]heptane system with a lactone oxygen and an amide functional group, which confer both rigidity and reactivity .

Molecular Descriptors

  • Molecular Formula: C₁₀H₁₅NO₃

  • Molar Mass: 197.23 g/mol

  • CAS Registry Number: 54200-37-2

  • Stereochemistry: The (1S,4R) configuration establishes its chiral nature, with a specific optical rotation ([α]²⁰/D) that remains undocumented in publicly available sources but inferred to mirror related camphanic derivatives .

The compound’s stereochemistry is critical for its role in asymmetric synthesis, where it acts as a chiral auxiliary to induce enantioselectivity in target molecules. Its InChI and SMILES representations further clarify spatial arrangements:

  • InChI: InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1

  • Isomeric SMILES: C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)N

Physical and Thermodynamic Properties

The compound’s physical properties, derived from supplier data and computational models, are summarized below:

PropertyValueMethod/Source
Density1.239 g/cm³Computational prediction
Boiling Point393.3°C at 760 mmHgEstimated (EPI Suite)
Flash Point217.7°CClosed-cup method
Vapor Pressure2.16 × 10⁻⁶ mmHg (25°C)QSPR prediction
Refractive Index1.533Experimental (20°C)

These properties suggest moderate thermal stability and low volatility, making it suitable for reactions requiring prolonged heating or vacuum distillation .

Synthesis and Industrial Production

Industrial Considerations

Large-scale production likely employs continuous flow reactors to enhance yield and purity. Purification methods such as recrystallization from polar aprotic solvents (e.g., dimethylformamide) or chromatography on silica gel are inferred to achieve high enantiomeric excess (ee > 98%) .

Applications in Asymmetric Synthesis

(1S)-(-)-Camphanic acid amide’s rigid bicyclic structure and chiral centers make it invaluable in stereoselective reactions. Key applications include:

Chiral Auxiliary in Drug Synthesis

The compound facilitates the preparation of enantiomerically pure pharmaceuticals by temporarily incorporating its chiral framework into intermediates. For example, it may direct the stereochemistry of β-lactam antibiotics or antiviral agents during nucleophilic substitutions or cycloadditions .

Resolution of Racemates

As a resolving agent, the amide forms diastereomeric salts with racemic mixtures, enabling separation via differential crystallization. This application is critical in producing single-enantiomer catalysts for asymmetric hydrogenation .

Comparative Analysis with Related Compounds

CompoundKey DifferentiationApplication Context
(1R)-(+)-Camphanic acidEnantiomeric opposite configurationMirror-image synthesis
Camphanic acid chlorideReactive acyl chloride derivativeFaster amidation kinetics
N-Methyl camphanic amideMethylated nitrogen reduces hydrogen-bonding capacitySolubility enhancement

The amide’s balance of steric bulk and hydrogen-bonding capability distinguishes it from derivatives, optimizing its utility in stereocontrolled reactions .

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